1-[3-(Difluoromethoxy)phenyl]piperazine
Description
1-[3-(Difluoromethoxy)phenyl]piperazine is a substituted arylpiperazine derivative characterized by a difluoromethoxy (-OCHF₂) group at the meta position of the phenyl ring. The difluoromethoxy group may confer distinct pharmacokinetic or pharmacodynamic profiles, warranting comparative analysis with structurally related compounds.
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)16-10-3-1-2-9(8-10)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOSSYLDOXDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluoromethylation via Difluorocarbene Insertion
A prominent approach to install the difluoromethoxy group involves the generation of difluorocarbene intermediates, which react with phenolic precursors to form Ar–OCF2H bonds. This method benefits from recent advances in difluorocarbene chemistry that provide milder and more selective conditions compared to traditional reagents.
- Reagents : Non-ozone depleting difluorocarbene precursors such as chlorodifluoromethane (ClCF2H) or newer bench-stable reagents.
- Mechanism : Phenol oxygen attacks difluorocarbene to form the difluoromethoxy substituent.
- Advantages : High selectivity, compatibility with various functional groups, and avoidance of harsh fluorinating agents.
- Limitations : Requires phenol precursor and control of reaction conditions to prevent side reactions.
Deoxyfluorination of Aldehydes
Historically, difluoromethoxy groups were introduced by deoxyfluorination of aldehyde precursors using reagents such as N,N-diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. However, these reagents pose challenges related to toxicity, explosivity, and functional group incompatibility.
- Reagents : DAST, Deoxo-Fluor®, or XtalFluor-M®.
- Mechanism : Conversion of aldehyde to difluoromethyl derivative via sulfur trifluoride-mediated fluorination.
- Limitations : Pre-installation of aldehyde group required; sensitive to other functional groups.
Coupling of Difluoromethoxy-Substituted Phenyl with Piperazine
The coupling of the difluoromethoxy-substituted phenyl intermediate with piperazine is typically achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination.
- Nucleophilic Aromatic Substitution : Activated aryl halides bearing the difluoromethoxy group react with piperazine under basic conditions.
- Palladium-Catalyzed Coupling : Buchwald-Hartwig amination using aryl halides and piperazine with Pd catalysts and ligands.
- Reaction Conditions : Solvents such as DMF or toluene, bases like potassium carbonate or sodium tert-butoxide, temperatures ranging from room temperature to reflux.
Representative Preparation Procedure (Based on Patent and Literature)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 3-(Difluoromethoxy)phenol | Phenol derivative + difluorocarbene source (e.g., ClCF2H) under controlled conditions | Formation of 3-(Difluoromethoxy)phenol intermediate |
| 2 | Halogenation of 3-(Difluoromethoxy)phenol to form aryl halide | Bromination or chlorination using NBS or NCS | Formation of 3-(Difluoromethoxy)aryl halide |
| 3 | Coupling with piperazine | Piperazine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), base (K2CO3), solvent (DMF), heat | Formation of this compound |
Detailed Research Findings and Data
- Difluoromethylation Advances : Recent reviews highlight the evolution of difluoromethylation methods, emphasizing mild and selective difluorocarbene insertion strategies that have been successfully applied to aromatic systems including phenols, enabling efficient synthesis of difluoromethoxy-substituted arenes.
- Industrial Relevance : The development of non-ozone depleting reagents and catalytic methods has streamlined the synthesis of difluoromethoxy compounds, facilitating scale-up and pharmaceutical applications.
- Patent Literature : Synthetic procedures described in patents (e.g., US9199944B2) include multi-step syntheses involving protection, halogenation, and coupling steps to assemble complex piperazine derivatives with difluoromethoxy substituents.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Difluorocarbene insertion on phenols | ClCF2H, phenol, base | Mild, selective, functional group tolerant | Requires phenol precursor, control of carbene generation | Moderate to high (50-85%) |
| Deoxyfluorination of aldehydes | DAST, Deoxo-Fluor®, aldehyde | Direct introduction of CF2H group | Toxic reagents, limited functional group tolerance | Moderate (40-70%) |
| Nucleophilic aromatic substitution (SNAr) | Aryl halide, piperazine, base | Straightforward, well-established | Requires activated aryl halide | Moderate to high (60-90%) |
| Pd-catalyzed amination | Aryl halide, piperazine, Pd catalyst, ligand, base | High efficiency, broad substrate scope | Requires expensive catalysts, optimization needed | High (70-95%) |
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethoxy)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, including its role as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoromethoxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The piperazine ring provides structural stability and facilitates interactions with various biomolecules .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Meta-substituted derivatives (e.g., TFMPP, mCPP) generally exhibit higher 5-HT1 receptor affinity than para-substituted analogs due to optimal steric alignment .
- Electron Effects : Electron-withdrawing groups (-CF₃, -OCHF₂, -Cl) enhance binding to 5-HT1 receptors, while electron-donating groups (-OCH₃) reduce affinity .
Pharmacological Activity
Receptor Binding and Selectivity
Key Findings :
Functional Effects
- Spinal Antinociception: TFMPP (25 µg intrathecal) induces antinociception via 5-HT1B activation, while this compound’s effects remain unexplored .
- Appetite Modulation : TFMPP and mCPP suppress feeding in rats via 5-HT1B/1C receptors, with TFMPP showing gender-specific efficacy in females .
- Sympathetic Nerve Activity : TFMPP variably modulates sympathetic discharge, suggesting receptor-subtype-dependent effects .
Biological Activity
1-[3-(Difluoromethoxy)phenyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a difluoromethoxy group on the phenyl moiety. Its chemical structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 240.22 g/mol
The presence of the difluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The difluoromethoxy group may enhance binding affinity, leading to improved therapeutic effects.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects through serotonin receptor modulation.
- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, indicating potential applications in treating infections.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.
Data Table: Biological Activities of Related Piperazine Compounds
Case Study 1: Antiparasitic Activity
In a study examining the efficacy of piperazine derivatives against Trypanosoma cruzi, researchers identified that certain compounds exhibited significant potency. The study highlighted that modifications to the piperazine structure could enhance metabolic stability while retaining efficacy against the parasite. Notably, one compound demonstrated an effective concentration (EC50) of 6.4 against intracellular T. cruzi .
Case Study 2: Antidepressant Properties
A series of disubstituted piperazines were evaluated for their antidepressant potential. The findings indicated that specific substitutions, including difluoromethoxy groups, significantly influenced the binding affinity to serotonin receptors, leading to improved antidepressant-like effects in animal models .
Q & A
Basic: How can researchers optimize the synthesis of 1-[3-(difluoromethoxy)phenyl]piperazine derivatives?
Methodological Answer:
Synthesis optimization typically involves selecting solvent systems, catalysts, and purification techniques. For example:
- Alkylation Reactions : Use DMF as a solvent with K₂CO₃ as a base for nucleophilic substitution. Propargyl bromide (1.2 equiv.) can be added dropwise to 1-arylpiperazine precursors at room temperature, with reaction monitoring via TLC (hexane:ethyl acetate, 1:2) .
- Click Chemistry : For triazole derivatives, employ CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) mixture. Post-reaction, extract products with ethyl acetate and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
- Yield Improvement : Adjust stoichiometry of azidobenzene derivatives (1.2 equiv.) and monitor reaction time (2–6 hours) to minimize side products .
Basic: What analytical techniques are critical for structural validation of synthesized derivatives?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, in [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives, aromatic protons appear at δ 7.34–6.91 ppm, with piperazine CH₂ groups at δ 3.32–2.44 ppm .
- LC-MS/HPLC : Verify molecular ions (e.g., m/z 365.3 for C18H18F3N3O2) and purity (>95%) .
- Chromatography : Use flash chromatography (methanol/dichloromethane gradients) for intermediates and reverse-phase HPLC (acetonitrile/water with 0.1% NH₄OH) for final compounds .
Advanced: How can structure-activity relationship (SAR) studies improve selectivity for serotonin receptor subtypes?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl or difluoromethoxy) at the 3-position of the phenyl ring to enhance 5-HT1A affinity. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) shows Ki = 0.6 nM for 5-HT1A via N4-phthalimido substitution .
- Receptor Profiling : Use competitive binding assays (e.g., with [³H]8-OH-DPAT for 5-HT1A and [³H]GR113808 for 5-HT1B) to quantify selectivity. TFMPP derivatives exhibit hypophagia via 5-HT1C/1B interactions, requiring antagonist co-administration (e.g., SB 216641) to isolate mechanisms .
Advanced: What in vivo models are suitable for evaluating appetite-modulating effects of arylpiperazines?
Methodological Answer:
- Food Deprivation Paradigms : Test hypophagic effects in 24-hour fasted Sprague-Dawley rats, administering compounds (e.g., 10 mg/kg TFMPP) and measuring carbohydrate vs. protein intake over 1 hour .
- Sex-Specific Responses : Use female rats for higher sensitivity to 5-HT1C agonists (e.g., TFMPP reduces feeding by 40% in females vs. 20% in males) .
- Intracerebral Infusion : Inject compounds (e.g., 1 μg/μL TFMPP) into the hypothalamic paraventricular nucleus to localize anorexigenic effects .
Advanced: How can contradictory pharmacological data (e.g., hyperphagia vs. hypophagia) be resolved?
Methodological Answer:
- Receptor Subtype Knockdown : Use siRNA targeting 5-HT1A (autoreceptors) or 5-HT1B/1C (postsynaptic) in animal models to isolate pathways. For example, 5-HT1A agonists (8-OH-DPAT) increase feeding via autoreceptor activation, while 5-HT1B/1C agonists (TFMPP) suppress it .
- Dose-Response Curves : Establish biphasic effects (e.g., low-dose TFMPP induces hypophagia, high doses cause non-specific sedation) .
- Behavioral Controls : Monitor locomotor activity (open-field tests) to distinguish appetite-specific effects from general behavioral inhibition .
Advanced: What computational strategies predict binding modes of difluoromethoxy-substituted piperazines?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with 5-HT1A crystal structures (PDB: 6WGT). Parameterize the difluoromethoxy group’s electrostatic potential and torsional flexibility .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperazine-arginine (Arg152) salt bridges in the orthosteric pocket .
- Free Energy Calculations : Apply MM-GBSA to rank derivatives by binding energy (ΔG < −40 kcal/mol indicates high affinity) .
Basic: How to troubleshoot low yields in triazole-functionalized piperazine syntheses?
Methodological Answer:
- Catalyst Optimization : Replace CuSO₄·5H₂O with CuI (10 mol%) in DCM/t-BuOH (1:1) to accelerate azide-alkyne cycloaddition .
- Purification Adjustments : Use gradient elution (ethyl acetate:hexane from 1:8 to 1:2) instead of isocratic conditions to resolve triazole byproducts .
- Azide Purity : Pre-purify azidobenzene derivatives via recrystallization (ethanol/water) to avoid side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
